molecular formula C18H18ClF3N2O5S B4978154 N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4978154
M. Wt: 466.9 g/mol
InChI Key: BXDYVSQODSSDAU-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a glycinamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 2,5-dimethoxyphenyl sulfonyl moiety. The 2,5-dimethoxyphenyl sulfonyl group contributes to solubility and steric bulk, while the methyl group on the N~2~ nitrogen may influence metabolic stability.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O5S/c1-24(30(26,27)16-9-12(28-2)5-7-15(16)29-3)10-17(25)23-11-4-6-14(19)13(8-11)18(20,21)22/h4-9H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDYVSQODSSDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with methylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be used to modify surfaces or create new materials with desirable properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycinamide Analogs

N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide ()

  • Structure : Shares the glycinamide backbone and N-methyl-sulfonyl group but substitutes the 4-chloro-3-CF₃ phenyl with a 3-chlorophenyl and replaces the 2,5-dimethoxyphenyl sulfonyl with a 4-fluorophenyl sulfonyl.
  • Molecular Weight : 356.796 g/mol (C₁₅H₁₄ClFN₂O₃S).
  • Key Differences :
    • The 4-fluorophenyl sulfonyl group lacks methoxy substituents, reducing electron-donating effects and solubility compared to the dimethoxy analog.
    • The 3-chloro substitution (vs. 4-Cl-3-CF₃) may alter target affinity due to differences in steric and electronic profiles.
  • Implications : Fluorine’s electronegativity might enhance binding to hydrophobic pockets, but the absence of methoxy groups could limit solubility .
Urea-Based Derivatives

N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU, )

  • Structure : Replaces the glycinamide core with a urea linkage but retains the 4-chloro-3-CF₃ phenyl group.
  • Biological Activity : Demonstrated anticancer effects in NSCLC cells, inducing cell cycle arrest.
  • Key Differences: Urea’s hydrogen-bonding capacity may enhance target interactions compared to glycinamide.
  • Implications : Structural simplicity of CTPPU may favor pharmacokinetics, while the target compound’s sulfonyl group could enhance specificity .
Sulfonamide Derivatives

N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide ()

  • Structure : Simplifies the target compound by removing the glycinamide and dimethoxyphenyl groups, retaining only the 4-chloro-3-CF₃ phenyl and benzenesulfonamide.
  • Molecular Weight: 355.75 g/mol (C₁₃H₁₀ClF₃NO₂S).
  • Simpler structure may improve synthetic accessibility but reduce target versatility.
  • Implications : This compound’s role as a pharmaceutical intermediate highlights the importance of the 4-chloro-3-CF₃ phenyl motif in drug design .
Sorafenib Tosylate ()
  • Structure : Contains a urea core linked to a 4-chloro-3-CF₃ phenyl group, similar to CTPPU, but includes a pyridinecarboxamide moiety.
  • Biological Activity : Approved anticancer agent (Nexavar®) targeting kinase inhibition.
  • Key Differences :
    • The urea and pyridine groups facilitate multi-target interactions, unlike the glycinamide-sulfonyl system.
    • The 4-methylbenzenesulfonate counterion enhances solubility.
  • Implications : Despite structural dissimilarities, shared substituents (e.g., 4-Cl-3-CF₃ phenyl) underscore their pharmacological relevance .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Known Activity/Use
Target Compound Glycinamide 4-Cl-3-CF₃ phenyl; 2,5-dimethoxyphenyl sulfonyl ~454.8 (estimated*) Not specified
N-(3-Chlorophenyl)-N~2~-[(4-F-phenyl)sulfonyl]-N~2~-methylglycinamide Glycinamide 3-Cl phenyl; 4-F-phenyl sulfonyl 356.796 Not specified
CTPPU Urea 4-Cl-3-CF₃ phenyl; phenyl ~327.7 (estimated) NSCLC cell growth inhibition
N-[4-Cl-3-CF₃ phenyl]benzenesulfonamide Sulfonamide 4-Cl-3-CF₃ phenyl; benzene sulfonyl 355.75 Pharmaceutical intermediate
Sorafenib Tosylate Urea + pyridine 4-Cl-3-CF₃ phenyl; pyridinecarboxamide 637.00 Anticancer (kinase inhibitor)

*Estimated based on formula C₁₆H₁₆ClF₃N₂O₅S.

Research Implications and Gaps

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 2,5-dimethoxy groups may improve solubility over fluorine or chlorine substituents, but this requires experimental validation.

Biological Activity

Molecular Formula

The molecular formula of the compound is C16H17ClF3N2O4SC_{16}H_{17}ClF_3N_2O_4S. Its molecular weight is approximately 404.83 g/mol.

Structural Representation

The structural representation includes a chlorinated phenyl ring, a trifluoromethyl group, and a sulfonamide moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC16H17ClF3N2O4SC_{16}H_{17}ClF_3N_2O_4S
Molecular Weight404.83 g/mol
CAS Number[Not specified]

The compound primarily functions through modulation of various biological pathways. It has been reported to interact with specific receptors and enzymes, leading to effects such as:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
  • Receptor Modulation : The compound can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates potential applications in:

  • Diabetes Management : Similar compounds have been used in the treatment of Type 2 diabetes by enhancing insulin sensitivity and secretion.
  • Anti-inflammatory Effects : Some studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

  • Cell Line Studies : In vitro studies using pancreatic beta-cell lines demonstrated that the compound enhances insulin secretion in response to glucose stimulation.
  • Enzyme Inhibition : The compound was shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones, thereby prolonging their action and improving glycemic control.

In Vivo Studies

  • Animal Models : Animal studies indicated that administration of the compound resulted in reduced blood glucose levels in diabetic models, supporting its potential as an antidiabetic agent.
  • Toxicology Reports : Safety assessments revealed a favorable profile with minimal adverse effects at therapeutic doses.

Summary of Research Findings

Study Type Findings
In VitroEnhanced insulin secretion; DPP-IV inhibition
In VivoReduced blood glucose levels; favorable safety profile

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
Sulfonylation2,5-Dimethoxyphenylsulfonyl chloride, pyridine, 0°C → RT60–75%
Amide CouplingN-Methylglycinamide, EDC, HOBt, DCM, RT50–65%

Basic: How is the compound’s structure confirmed, and what analytical methods are essential?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl δ ~110–120 ppm in ¹³C NMR; methoxy groups δ ~3.8 ppm in ¹H NMR) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .
  • HPLC-PDA: Assesses purity (>95% typically required for biological assays) .

Key Challenge: Distinguishing regioisomers (e.g., sulfonamide orientation) via NOESY or X-ray crystallography .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Optimization strategies include:

Catalyst Screening: Lewis acids (e.g., TMSOTf) enhance sulfonylation efficiency at low temperatures (-40°C → -20°C) .

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve amide coupling but may require rigorous drying to avoid side reactions .

DoE (Design of Experiments): Statistical modeling to balance variables (e.g., temperature, stoichiometry) and maximize yield .

Example Workflow:

  • Pilot reactions in flow chemistry systems to minimize side products .
  • Use in-line IR or UV monitoring for real-time reaction control .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:
Contradictions may arise from:

  • Impurities: Purify via preparative HPLC or repeated column chromatography .
  • Tautomerism/Conformers: Variable-temperature NMR (e.g., 25°C → 60°C) to assess dynamic equilibria .
  • Residual Solvents: Compare with reference spectra (e.g., DMSO-d₆ vs. CDCl₃) .

Case Study: A ¹³C NMR peak at δ 165 ppm initially misassigned as an amide carbonyl was later identified as a sulfonyl carbon via HSQC, requiring revised structural validation .

Advanced: What computational methods predict the compound’s biological activity or binding modes?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on sulfonamide and trifluoromethyl groups as pharmacophores .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR Models: Train on analogs with known IC₅₀ values to predict activity against specific pathways (e.g., anti-inflammatory or anticancer) .

Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Basic: What functional groups in the compound are most reactive, and how do they influence derivatization?

Methodological Answer:
Key reactive groups:

Sulfonamide (-SO₂N-): Susceptible to nucleophilic attack; reacts with alkyl halides or acyl chlorides for side-chain modifications .

Trifluoromethyl (-CF₃): Electron-withdrawing group stabilizes adjacent electrophilic centers, directing substitutions (e.g., para to -CF₃ in aromatic rings) .

Methoxy (-OCH₃): Participates in hydrogen bonding; demethylation (e.g., BBr₃) generates phenolic intermediates for further functionalization .

Derivatization Example: Replace methyl on glycineamide with propargyl groups via SN2 reactions for click chemistry applications .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer:
Strategies include:

  • Isosteric Replacement: Swap methoxy with trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
  • LogP Optimization: Introduce polar groups (e.g., -OH) to balance lipophilicity and solubility, guided by computational ADMET models .

Validation: Microsomal stability assays (e.g., human liver microsomes) to measure t₁/₂ improvements .

Basic: What are the safety considerations for handling this compound in the lab?

Methodological Answer:

  • Toxicity Screening: Preliminary Ames tests or zebrafish assays to assess genotoxicity .
  • Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and sealed containers due to potential sulfonamide sensitization .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal; avoid releasing trifluoromethyl derivatives into aqueous systems .

Advanced: How do structural variations in similar compounds affect biological activity?

Methodological Answer:
Comparative studies show:

  • Sulfonyl Group Position: 2,5-Dimethoxy substitution (vs. 3,4-dimethoxy) enhances solubility but reduces membrane permeability .
  • N-Methylation: Increases metabolic stability but may weaken target binding affinity .

Q. Table 2: Activity Trends in Analogs

Analog StructureTarget IC₅₀ (nM)Solubility (µg/mL)
2,5-Dimethoxy120 ± 1545
3,4-Dimethoxy85 ± 1022
N-Ethyl (vs. N-Me)150 ± 2060

Data adapted from .

Advanced: What in vitro assays are recommended to evaluate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition: Kinase-Glo assays for ATP-competitive inhibitors .
  • Cellular Uptake: LC-MS quantification of intracellular concentrations .
  • Pathway Analysis: Western blotting for phosphorylation markers (e.g., p-ERK/p-AKT) .

Controls: Include structurally similar inactive analogs (e.g., des-chloro derivative) to confirm target specificity .

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